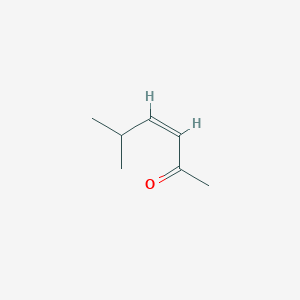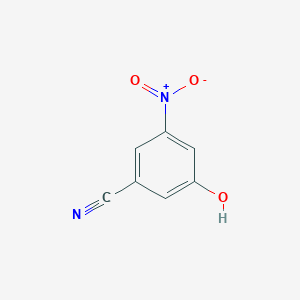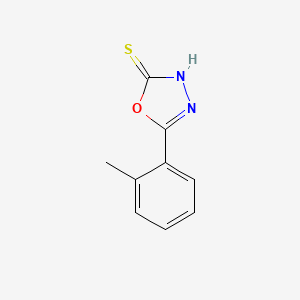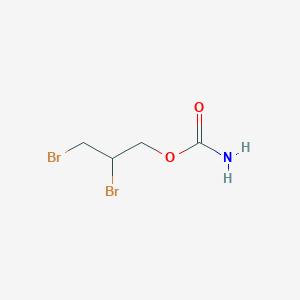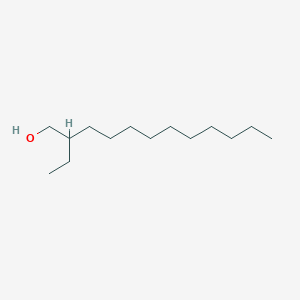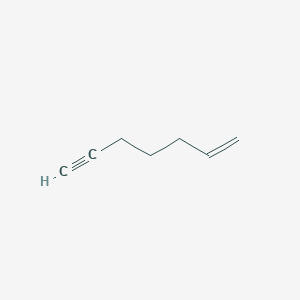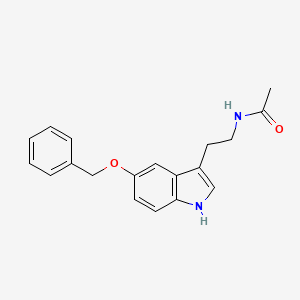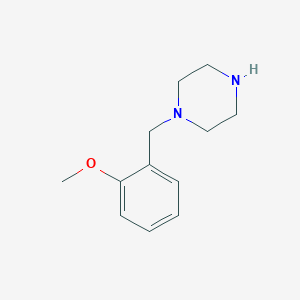
Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
Descripción general
Descripción
Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-, is a heterocyclic compound composed of two nitrogen atoms and four carbon atoms. This compound is classified as a pyrazine, which is a class of cyclic organic compounds that are composed of two nitrogen atoms and four carbon atoms. Pyrazine is found in a variety of natural sources and has been studied for its potential applications in the scientific research and medical fields.
Aplicaciones Científicas De Investigación
Pyrazine Derivatives as Therapeutic Agents
Pyrazine derivatives, including 1,4-dihydro-1,4-bis(trimethylsilyl)pyrazine, have demonstrated a wide range of pharmacological activities, making them significant in the development of new therapeutic agents. These compounds have been evaluated for their antiproliferative, anti-infective, and effects on the cardiovascular or nervous system, with some becoming clinically used drugs worldwide. Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The class of pyrazine-based candidate drugs has seen rapid growth in both the number of investigated compounds and the spectrum of their biological activities. Specifically, inhibitors of protein kinases, applicable as antiproliferatives, and inhibitors of β-secretase, for the treatment of Alzheimer’s disease, are among the most promising areas of research for pyrazine derivatives (Doležal & Zítko, 2015).
Pyrazine Derivatives in Food Science
In the food industry, pyrazines play a crucial role by contributing to the baking, roasted, and nutty flavors in food products through the Maillard reaction (MR). The generation of pyrazines from the MR is a focus for promoting desirable volatile compounds during food processing. The control strategies for pyrazine generation involve the utilization of new reactants, modification of reaction conditions, and the adoption of emerging techniques such as ultrasound, which promotes the formation of pyrazines in MR model systems by creating a high temperature and pressure environment favorable for the MR (Yu et al., 2021).
Pyrazine and Phenazine in Drug Discovery
Pyrazine and phenazine heterocycles show significant therapeutic value, with several compounds demonstrating biological activities relevant to disease treatment. These heterocycles possess interesting reactivity profiles and have been utilized in innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The exploration of pyrazine and phenazine compounds offers promise in medicine, particularly for the development of novel therapeutic agents (Huigens et al., 2022).
High Energy Density Materials (HEDM)
Pyrazine derivatives have been investigated for their potential as high energy density materials (HEDM), particularly in the field of energetic materials. Studies summarize the synthetic methods, structural and theoretical analysis, and the physical, chemical, sensitivity, thermal, and detonation properties of typical pyrazine energetic compounds. These compounds show potential applications in propellants, mixed explosives, and gas generators, indicating a broad prospect for pyrazine derivatives in energetic materials (Yongjin & Shuhong, 2019).
Propiedades
IUPAC Name |
trimethyl-(4-trimethylsilylpyrazin-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBPOPJACTZYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185524 | |
| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
CAS RN |
31639-80-2 | |
| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031639802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




